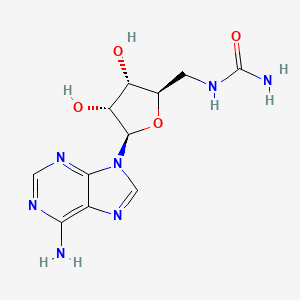

5''-Deoxy-5''-ureidoadenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

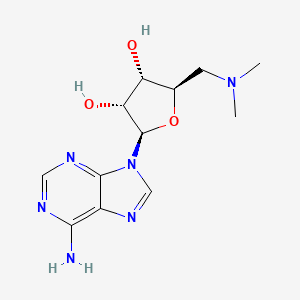

5’-Desoxy-5’-Ureid-Adenosin ist ein synthetisches Nukleosid-Analogon, das als potenter Inhibitor der S-Adenosylhomocystein-Hydrolase (SAH) entwickelt und synthetisiert wurde. Diese Verbindung weist eine 5’-Ureidgruppe auf, die als Mehrfach-Wasserstoffbrücken-Donor fungiert und so ihre Bindungsaffinität zu den aktiven Zentren der SAH erhöht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5’-Desoxy-5’-Ureid-Adenosin umfasst mehrere Schritte. Der Schlüsselschritt ist die Einführung der 5’-Ureidgruppe. Der Syntheseweg beginnt typischerweise mit der Schutzgruppen-Einbringung an den Hydroxylgruppen des Adenosins, gefolgt von der selektiven Entschützung und anschließenden Einführung der Ureidgruppe an der 5’-Position. Die Reaktionsbedingungen beinhalten oft die Verwendung von Schutzgruppen wie Silylethern und Reagenzien wie Isocyanaten für die Einführung der Ureidgruppe .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 5’-Desoxy-5’-Ureid-Adenosin nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Laborsynthese beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen für höhere Ausbeuten, die Verwendung von Reagenzien in Industriequalität und der Einsatz von kontinuierlichen Strömungsreaktoren zur Steigerung der Effizienz und Reproduzierbarkeit.

Analyse Chemischer Reaktionen

Reaktionstypen

5’-Desoxy-5’-Ureid-Adenosin unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Ureidgruppe. Es kann auch an Wasserstoffbrückenbindungen beteiligt sein, die für seine biologische Aktivität von entscheidender Bedeutung sind .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von 5’-Desoxy-5’-Ureid-Adenosin verwendet werden, umfassen Isocyanate für die Einführung der Ureidgruppe, Silylether für den Schutz und verschiedene Lösungsmittel wie Dichlormethan und Acetonitril. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und Inertatmosphären, um unerwünschte Nebenreaktionen zu vermeiden .

Hauptsächlich gebildete Produkte

Das Hauptprodukt, das aus der Synthese von 5’-Desoxy-5’-Ureid-Adenosin gebildet wird, ist die Verbindung selbst, wobei die Ureidgruppe erfolgreich an der 5’-Position eingeführt wurde. Weitere potenzielle Produkte sind verschiedene geschützte Zwischenprodukte und Nebenprodukte aus Nebenreaktionen .

Wissenschaftliche Forschungsanwendungen

5’-Desoxy-5’-Ureid-Adenosin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung von Wasserstoffbrückenbindungen und der Entwicklung von Nukleosid-Analoga verwendet.

Biologie: Es dient als Inhibitor der S-Adenosylhomocystein-Hydrolase, wodurch es wertvoll für die Untersuchung von Methylierungsprozessen und epigenetischer Regulation wird.

Medizin: Seine hemmende Wirkung auf die S-Adenosylhomocystein-Hydrolase macht es zu einem potenziellen Kandidaten für antivirale und Antikrebs-Therapien.

5. Wirkmechanismus

5’-Desoxy-5’-Ureid-Adenosin übt seine Wirkung aus, indem es die S-Adenosylhomocystein-Hydrolase hemmt. Die 5’-Ureidgruppe fungiert als Mehrfach-Wasserstoffbrücken-Donor, wodurch die Verbindung effektiv an die aktiven Zentren des Enzyms binden kann. Diese Bindung hemmt die Enzymaktivität, was zu einer Anhäufung von S-Adenosylhomocystein führt, das wiederum Methylierungsprozesse und andere biochemische Pfade beeinflusst .

Wirkmechanismus

5’-Deoxy-5’-ureidoadenosine exerts its effects by inhibiting S-adenosylhomocysteine hydrolase. The 5’-ureido group acts as a multiple hydrogen bonding donor, allowing the compound to bind effectively to the active site residues of the enzyme. This binding inhibits the enzyme’s activity, leading to an accumulation of S-adenosylhomocysteine, which in turn affects methylation processes and other biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

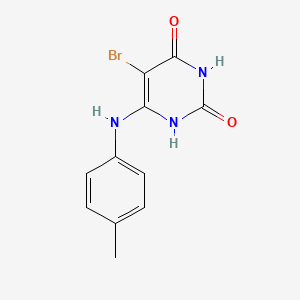

5’-Desoxy-5’-Thioadenosin: Ein weiteres Nukleosid-Analogon mit einer Thiogruppe an der 5’-Position.

5’-Azido-5’-Desoxyribonukleoside: Verbindungen mit einer Azidogruppe an der 5’-Position, die in verschiedenen synthetischen und therapeutischen Anwendungen verwendet werden.

Einzigartigkeit

5’-Desoxy-5’-Ureid-Adenosin ist aufgrund seiner 5’-Ureidgruppe einzigartig, die mehrere Wasserstoffbrückenbindungen bietet. Diese Eigenschaft erhöht seine Bindungsaffinität und Spezifität für die S-Adenosylhomocystein-Hydrolase, wodurch es im Vergleich zu anderen Nukleosid-Analoga ein potenter Inhibitor ist .

Eigenschaften

Molekularformel |

C11H15N7O4 |

|---|---|

Molekulargewicht |

309.28 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylurea |

InChI |

InChI=1S/C11H15N7O4/c12-8-5-9(16-2-15-8)18(3-17-5)10-7(20)6(19)4(22-10)1-14-11(13)21/h2-4,6-7,10,19-20H,1H2,(H2,12,15,16)(H3,13,14,21)/t4-,6-,7-,10-/m1/s1 |

InChI-Schlüssel |

MRVWQDQRJFAPMW-KQYNXXCUSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CNC(=O)N)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CNC(=O)N)O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.